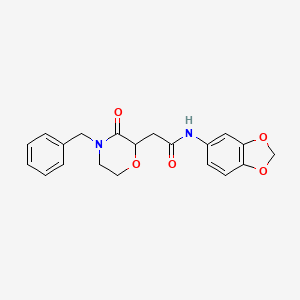![molecular formula C18H17N5O3S B4119172 N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4119172.png)
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea, also known as MNPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea exerts its therapeutic effects through various mechanisms of action. This compound has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Furthermore, this compound has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this compound has been reported to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized and purified, and its chemical structure can be modified to enhance its therapeutic properties. However, this compound also has some limitations, including its poor bioavailability and limited pharmacokinetic data. This compound may also exhibit off-target effects, which can affect its therapeutic efficacy and safety.
Direcciones Futuras
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has shown promising results in various scientific research fields, and several future directions can be explored to enhance its therapeutic potential. One possible direction is to modify the chemical structure of this compound to improve its pharmacokinetic properties and reduce off-target effects. Another direction is to investigate the synergistic effects of this compound with other compounds or therapies. Furthermore, the therapeutic potential of this compound can be explored in various disease models, including autoimmune diseases and metabolic disorders. Overall, this compound has shown significant potential as a therapeutic agent, and further research is needed to fully understand its therapeutic mechanisms and applications.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea has shown potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurological disorders. This compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[(4-pyrazol-1-ylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-17-11-15(23(24)25)7-8-16(17)21-18(27)19-12-13-3-5-14(6-4-13)22-10-2-9-20-22/h2-11H,12H2,1H3,(H2,19,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJCLWFWSKIIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
![2-[4-(diethylamino)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4119098.png)
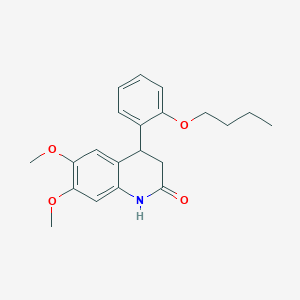
![N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119106.png)
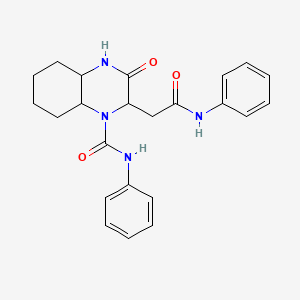
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-4-(methylthio)benzamide](/img/structure/B4119113.png)
![methyl 2-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119121.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119125.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4119126.png)
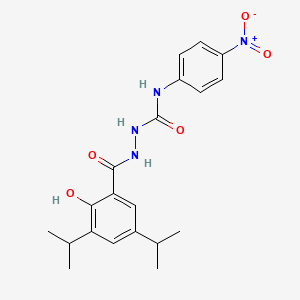
![N-[4-(aminosulfonyl)phenyl]-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119135.png)
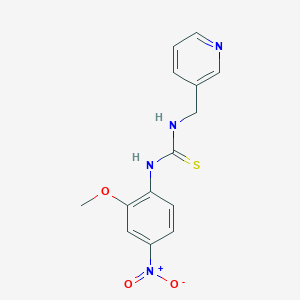
![methyl 5-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4119149.png)
